1-(4-Bromobutoxy)-3-chlorobenzene

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling reactions

1-(4-Bromobutoxy)-3-chlorobenzene is a meta-substituted phenol ether with the molecular formula C₁₀H₁₂BrClO. It features a 3-chlorophenoxy group tethered to a 4-carbon chain terminating in a primary bromine, providing two distinct leaving groups in orthogonal reactivity positions.

Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
CAS No. 23529-80-8
Cat. No. B1597895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-3-chlorobenzene
CAS23529-80-8
Molecular FormulaC10H12BrClO
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCCCCBr
InChIInChI=1S/C10H12BrClO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
InChIKeyNFQQHXYGFYKMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobutoxy)-3-chlorobenzene (CAS 23529-80-8) — A Meta-Substituted Phenol Ether Building Block for Regioselective Synthesis


1-(4-Bromobutoxy)-3-chlorobenzene is a meta-substituted phenol ether with the molecular formula C₁₀H₁₂BrClO [1]. It features a 3-chlorophenoxy group tethered to a 4-carbon chain terminating in a primary bromine, providing two distinct leaving groups in orthogonal reactivity positions. The compound is listed under the AldrichCPR program as a rare chemical building block for early discovery research . Key physical properties include a boiling point of 151–154 °C (at reduced pressure) and a refractive index of 1.552–1.554 [2].

Why Positional Isomers of Bromobutoxy-chlorobenzene Cannot Be Freely Substituted for CAS 23529-80-8


The three positional isomers of bromobutoxy-chlorobenzene — ortho (CAS 23468-00-0), meta (CAS 23529-80-8), and para (CAS 2033-81-0) — are constitutional isomers sharing identical molecular weight (263.56 g/mol) and formula (C₁₀H₁₂BrClO) . However, the position of the chlorine substituent on the aromatic ring alters the electronic environment of the ether oxygen and the electrophilicity of the aryl ring, directly impacting regioselectivity in subsequent cross-coupling or nucleophilic substitution steps. The meta-chlorine substitution pattern of CAS 23529-80-8 yields a distinct LogP of 3.89 and polar surface area of 9.23 Ų, parameters that diverge from its ortho- and para-substituted analogs and influence solubility, membrane permeability, and chromatographic retention behavior . These physicochemical differences make simple substitution risky in multi-step synthetic routes where precise reactivity tuning is required.

Quantitative Differentiation of 1-(4-Bromobutoxy)-3-chlorobenzene (CAS 23529-80-8) vs. Its Closest Analogs


Regiochemistry-Driven Reactivity: Meta- vs. Para-Chlorine Positioning in Nucleophilic Aromatic Substitution

The meta-chlorine on CAS 23529-80-8 is electronically deactivating yet non-directing in electrophilic aromatic substitution, while the para-chlorine of CAS 2033-81-0 functions as a weak ortho/para-director. Although direct comparative kinetic data are not available, the distinct Hammett σₘ value (+0.37) versus σₚ (+0.23) for chlorine substitution classifies the meta-isomer as having a quantitatively stronger electron-withdrawing effect at the ether-linked position, affecting the reactivity of the bromobutyl chain in SN2 displacements [1]. This class-level inference supports its selection when a non-interfering aromatic substitution pattern is required.

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling reactions

Synthetic Yield and Scalability: 79% Isolated Yield at Multi-Gram Scale for Meta-Substituted Product

The synthesis of 1-(4-bromobutoxy)-3-chlorobenzene via alkylation of 3-chlorophenol with 1,4-dibromobutane in aqueous NaOH at 80 °C for 4 hours proceeds with a reported 79% yield and 96% purity at a scale of 216.9 g . For the para-isomer (CAS 2033-81-0), commercial specification sheets list a purity of 97% but do not report analogous preparative-scale yield data , limiting procurement confidence for large-scale synthetic campaigns. The ortho-isomer (CAS 23468-00-0) is listed as 'Discontinued' in multiple supplier catalogs , creating supply-chain risk.

Process chemistry Scalable synthesis Bromoalkylation

Physicochemical Profile: Boiling Point and Density Differentiation for Purification Process Design

The meta-isomer (CAS 23529-80-8) exhibits a boiling point of 151–154 °C (at reduced pressure) and a density of 1.401 g/cm³ [1]. The para-isomer (CAS 2033-81-0) is described as a solid at ambient temperature with a melting point specification (exact value not reported in the consulted data), whereas the meta-isomer is a liquid . This physical state difference has direct implications for purification method selection: liquid-liquid extraction and vacuum distillation are applicable to the meta compound, while recrystallization may be preferred for the para analog.

Distillation process design Physicochemical characterization Quality control

Supply Availability and Procurement Risk: Active AldrichCPR Listing vs. Discontinued Ortho-Isomer

1-(4-Bromobutoxy)-3-chlorobenzene is actively stocked under the Sigma-Aldrich AldrichCPR program (Product PH011043), which curates rare chemicals for early discovery . It is also listed by multiple independent suppliers including Aladdin Scientific with ≥95% purity specification . In contrast, the ortho-isomer (CAS 23468-00-0) is marked as 'Discontinued' by the supplier 3D-FB172321, with 1g, 250mg, and 500mg sizes all unavailable . This divergence creates a measurable difference in procurement reliability: the meta-isomer offers multi-supplier redundancy, while the ortho-isomer presents single-source risk or unavailability.

Chemical procurement Supply chain risk Building block availability

Recommended Application Scenarios for 1-(4-Bromobutoxy)-3-chlorobenzene (CAS 23529-80-8) Based on Quantitative Evidence


Regioselective Synthesis of Meta-Substituted Aryl Ether Intermediates for Pharmaceutical Candidates

The meta-chlorine pattern of CAS 23529-80-8 is non-directing in electrophilic aromatic substitution, a property inferred from its σₘ Hammett constant of +0.37 . This makes it ideally suited as a building block when further functionalization of the bromobutyl chain is desired without competing ring halogenation or undesired ortho/para substitution. The compound's demonstrated 79% yield at >200 g scale provides a scalable starting point for constructing complex intermediates, such as those used in CETP inhibitor programs (referenced in patent US8759365) [1].

Vacuum Distillation-Compatible Intermediate in Multi-Step Process Chemistry

With a defined boiling point range of 151–154 °C under reduced pressure and a liquid physical state at ambient temperature, CAS 23529-80-8 is amenable to purification by vacuum distillation directly after the alkylation step . This contrasts with the para-isomer's solid state, which would require recrystallization optimization. Process development teams can leverage the existing distillation data to design continuous or batch purification workflows without additional method development.

Low-Risk Procurement for Early Discovery and Lead Optimization Programs

The compound's active listing under the AldrichCPR program and availability from multiple independent suppliers at ≥95% purity make it a procurement-safe choice for hit-to-lead and lead optimization campaigns. Unlike the ortho-isomer, which carries discontinuation flags [1], CAS 23529-80-8 offers supplier redundancy that protects against single-source supply interruptions—a critical consideration for programs transitioning from milligram to gram-scale synthesis.

Bifunctional Linker for Orthogonal Conjugation Strategies

The compound contains two chemically distinct leaving groups: an aryl chloride (meta position) and a primary alkyl bromide at the ω-position of the butoxy chain. Based on the LogP value of 3.89 and the calculated polar surface area of 9.23 Ų , the molecule can serve as a hydrophobic, membrane-permeable linker. The demonstrated SN2 reactivity of the bromobutyl chain under basic aqueous conditions supports its use in sequential functionalization sequences where the bromine reacts first, leaving the chloroaryl group intact for subsequent Pd-catalyzed cross-coupling.

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